![molecular formula C11H17N3 B1275822 1-[1-(Pyridin-2-yl)ethyl]piperazine CAS No. 34581-20-9](/img/structure/B1275822.png)
1-[1-(Pyridin-2-yl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[1-(Pyridin-2-yl)ethyl]piperazine” is a chemical compound and a derivative of piperazine . It belongs to a class of selective α2-adrenoceptor antagonists . This compound shows sympatholytic activity and is also a metabolite of Azaperone .
Synthesis Analysis
The synthesis of “1-[1-(Pyridin-2-yl)ethyl]piperazine” and its derivatives has been the subject of several studies . For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .
Molecular Structure Analysis
The molecular formula of “1-[1-(Pyridin-2-yl)ethyl]piperazine” is C11H17N3 . The InChI code is 1S/C11H17N3/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14/h2-5,10,12H,6-9H2,1H3 . The molecular weight is 191.27 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[1-(Pyridin-2-yl)ethyl]piperazine” include a molecular weight of 191.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 2 . The topological polar surface area is 28.2 Ų .
Applications De Recherche Scientifique
Analytical Chemistry
This compound may be used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC. It’s also employed for the fluorometric determination of airborne diisocyanates .
Pharmaceutical Research
Derivatives of 1-[1-(Pyridin-2-yl)ethyl]piperazine are known to act as potent and selective α2-adrenergic receptor antagonists, which can have implications in developing treatments for various conditions .
Synthesis of Bioactive Molecules
The piperazine moiety, such as that found in 1-[1-(Pyridin-2-yl)ethyl]piperazine, is often included in drugs or bioactive molecules due to its chemical reactivity which facilitates its insertion into molecules .
Insecticide Development
Novel derivatives have been designed based on classical serotonin receptor ligands and synthesized with potential applications as insecticides .
Orientations Futures
The future directions for research on “1-[1-(Pyridin-2-yl)ethyl]piperazine” could include further investigation into its synthesis, mechanism of action, and potential applications. Given its role as a selective α2-adrenoceptor antagonist , it may have potential for development as a therapeutic agent in conditions where these receptors play a role.
Mécanisme D'action
Target of Action
The primary target of 1-[1-(Pyridin-2-yl)ethyl]piperazine is the α2-adrenoceptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
1-[1-(Pyridin-2-yl)ethyl]piperazine acts as a selective α2-adrenoceptor antagonist . It binds to these receptors and blocks their activity, thereby inhibiting the action of endogenous catecholamines . This leads to an increase in neurotransmitter release, resulting in various physiological effects .
Biochemical Pathways
norepinephrine pathway . By blocking α2-adrenoceptors, it could enhance the release of norepinephrine, leading to increased stimulation of other adrenergic receptors and downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[1-(Pyridin-2-yl)ethyl]piperazine. Factors such as pH, temperature, and the presence of other biological molecules could impact the compound’s stability and its interaction with α2-adrenoceptors . .
Propriétés
IUPAC Name |
1-(1-pyridin-2-ylethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXGJFCTPBJAFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401596 |
Source


|
| Record name | 1-[1-(Pyridin-2-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Pyridin-2-yl)ethyl]piperazine | |
CAS RN |
34581-20-9 |
Source


|
| Record name | 1-[1-(Pyridin-2-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

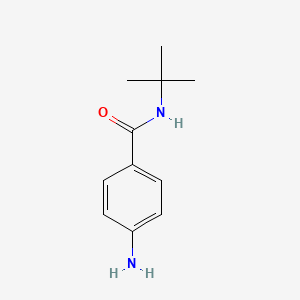
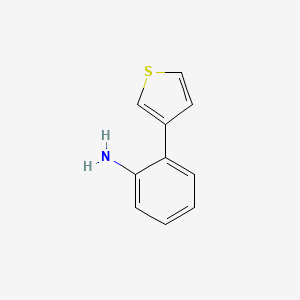
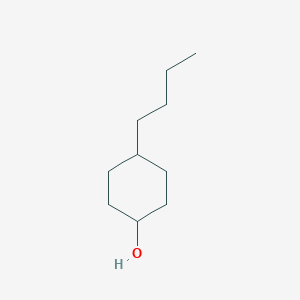


![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)
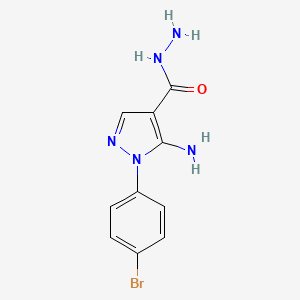


![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)
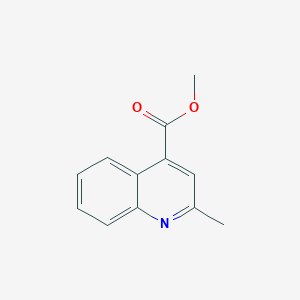
![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)

